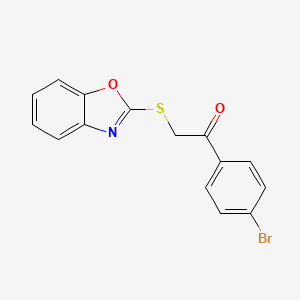

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2S/c16-11-7-5-10(6-8-11)13(18)9-20-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDNHYLTHWKOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238653 | |

| Record name | 2-(2-Benzoxazolylthio)-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13944-97-3 | |

| Record name | 2-(2-Benzoxazolylthio)-1-(4-bromophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13944-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolylthio)-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

Ethanone Introduction:

Industrial Production Methods

Industrial production of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactivity: The presence of reactive functional groups, such as the sulfanyl and carbonyl groups, allows the compound to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Benzothiazole Derivative: 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

- Structural Difference : Replaces the benzoxazole ring with a benzothiazole moiety.

- Function: Primarily used as a β-keto-sulfone intermediate in organic synthesis for Michael and Knoevenagel reactions .

- Key Distinction : Lacks the 4-bromophenyl group, which in 5d enhances membrane interaction and antifungal potency .

Pyrazole Derivative: 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

- Structural Difference : Substitutes benzoxazole with a 3,5-dimethylpyrazole ring.

- Function : Acts as a DNA photocleaving agent under UV light, degrading both supercoiled (SC) and open-circular (OC) DNA at 1 µg/mL .

- Biological Activity : Targets nucleic acids rather than fungal membranes, indicating functional group-dependent activity divergence.

- Key Distinction : The pyrazole ring confers photochemical reactivity, unlike the sterol-targeting benzoxazole in 5d .

Functional Analogues with Aryl Group Variations

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone (5k)

Benzimidazole Derivatives (e.g., Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate)

- Structural Difference : Incorporates a benzimidazole core instead of benzoxazole.

- Biological Activity : Broad-spectrum applications, including anti-proliferative, anti-HIV, and anti-inflammatory properties .

- Key Distinction : The benzimidazole scaffold targets diverse pathways (e.g., viral enzymes), whereas 5d focuses on fungal membrane integrity .

Comparative Efficacy and Mechanism Analysis

Antifungal Activity Metrics

Mechanism of Action Comparison

Biological Activity

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a compound of interest due to its potential biological activities. Benzoxazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone can be represented as follows:

- Molecular Formula : C15H11BrN2OS

- Molecular Weight : 353.23 g/mol

- IUPAC Name : 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

This compound features a benzoxazole ring connected to a sulfanyl group and a bromophenyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds showed that certain derivatives were effective against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans . The minimal inhibitory concentrations (MIC) for several compounds were determined, highlighting the selective activity against specific pathogens.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 50 | Bacillus subtilis |

| Compound B | 100 | Candida albicans |

| Compound C | 75 | Escherichia coli |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds similar to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Case Study : In vitro studies demonstrated that certain benzoxazole derivatives induced apoptosis in MCF-7 cells with IC50 values ranging from 10 to 30 µM. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Antiviral Activity

Benzoxazole derivatives have also been investigated for their antiviral properties. Some studies suggest that these compounds may inhibit viral replication by interfering with viral enzymes or host cell pathways . For instance, a derivative exhibited significant antiviral activity against hepatitis C virus (HCV).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of electron-donating or withdrawing groups on the benzoxazole ring can significantly influence the compound's efficacy.

Key Findings :

- Compounds with methoxy groups showed enhanced antibacterial activity.

- The introduction of halogens (e.g., bromine) increased cytotoxicity against cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution using 2-mercaptobenzoxazole and a bromo-substituted acetophenone derivative. A general procedure involves:

Alkylation : Reacting 2-mercaptobenzoxazole with 2-bromo-1-(4-bromophenyl)ethanone in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) yields the pure product.

Optimization Tips :

- Use NaH as a base to deprotonate the thiol group, enhancing nucleophilicity.

- Maintain temperatures between 0–25°C to minimize side reactions (e.g., oxidation of the thioether).

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Reference yields: ~85–91% after crystallization .

Advanced: How does the electronic nature of substituents on the phenyl ring affect the anti-fungal activity of benzoxazole derivatives like this compound?

Answer:

The anti-Candida activity is influenced by:

- Electron-withdrawing groups (e.g., Br, Cl) : Enhance membrane permeability by increasing lipophilicity. For example, the 4-bromo substituent in this compound contributes to MIC = 16 µg/mL against C. albicans SC5314 .

- Substitution position : Para-substituted derivatives (e.g., 4-bromo) show superior activity compared to ortho/meta positions due to reduced steric hindrance and optimal π-π stacking with fungal membrane targets.

Methodology : - SAR Studies : Synthesize analogs with varied substituents and compare MIC values.

- Lipophilicity Measurement : Use HPLC-derived logP values to correlate with bioactivity .

Basic: What spectroscopic techniques validate the structural identity of this compound?

Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.99–8.01 ppm for bromophenyl group), methylene protons (δ ~4.75 ppm), and absence of thiol (-SH) peaks.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z = 282 (M+1) confirms molecular weight.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should match calculated values (e.g., C: 46.67%, H: 4.06%, N: 15.00%, S: 22.89%) .

Advanced: What experimental strategies elucidate the pleiotropic anti-fungal mechanisms of this compound?

Answer:

The compound disrupts fungal membranes via:

Sterol Perturbation Assay : Quantify total ergosterol content using UV-Vis spectroscopy after treatment. A decrease indicates inhibition of ergosterol biosynthesis .

Mitochondrial Respiration Inhibition : Measure oxygen consumption rates (OCR) via Seahorse XF Analyzer in Candida cultures treated with the compound.

Membrane Permeability : Use Rhodamine 123 (Rho123) efflux assays to assess inhibition of ABC transporters. Reduced efflux correlates with increased intracellular Rho123 fluorescence .

Structural Analysis: How is single-crystal X-ray diffraction applied to characterize this compound?

Answer:

- Crystallization : Grow crystals via slow evaporation of a saturated ethyl acetate solution.

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

Data Contradictions: How should researchers reconcile discrepancies in reported MIC values across Candida strains?

Answer:

- Strain-Specific Variability : Test the compound against standardized strains (e.g., C. albicans SC5314) and clinical isolates (e.g., azole-resistant strains).

- Assay Standardization : Use CLSI M27-A3 guidelines for broth microdilution.

- Statistical Analysis : Apply ANOVA to compare MICs across replicates and strains. For example, MIC = 16 µg/mL against C. albicans SC5314 vs. no activity against C. glabrata suggests species-specific efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.